1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine
Overview
Description
1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring with an amine group at the 4-position.
Preparation Methods
The synthesis of 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)benzaldehyde and hydrazine derivatives.
Formation of Pyrazole Ring: The key step involves the formation of the pyrazole ring through a cyclization reaction. This can be achieved by reacting 3-(trifluoromethyl)benzaldehyde with hydrazine hydrate under acidic or basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group and the amine group can participate in substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The pyrazole ring and amine group contribute to the compound’s binding affinity and specificity for certain receptors or enzymes, leading to its observed biological effects .
Comparison with Similar Compounds
1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-(3-trifluoromethylphenyl)piperazine: This compound also contains a trifluoromethyl group and a phenyl ring but differs in its core structure, which is a piperazine ring instead of a pyrazole ring.
3-(trifluoromethyl)phenyl isocyanate: This compound features a trifluoromethyl group and a phenyl ring, but the functional group is an isocyanate instead of an amine.
4-(trifluoromethyl)phenyl isocyanate: Similar to the previous compound, but with the trifluoromethyl group at the 4-position.
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]pyrazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3/c11-10(12,13)7-2-1-3-9(4-7)16-6-8(14)5-15-16/h1-6H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEHERJXNTXVNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=C(C=N2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.